2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,4-dimethoxy-3-methylbenzene. The process begins with the reaction of 2,4-dimethoxy-3-methylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction. The mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as amines (RNH2) or alcohols (ROH) are used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, by forming sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of the methoxy groups and is used in similar applications.
4-Methylbenzene-1-sulfonyl chloride:
Uniqueness
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness allows for specific applications in the synthesis of complex organic molecules and the modification of biomolecules .
Properties
CAS No. |
167018-52-2 |
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Molecular Formula |
C9H11ClO4S |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
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